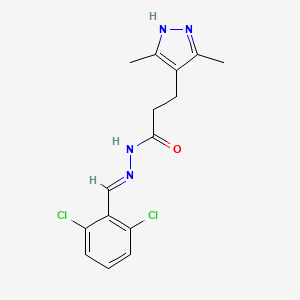
(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a synthetic compound that has garnered interest in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and antioxidant activities, supported by data tables and case studies.
Synthesis and Structural Characterization
The compound is synthesized through a condensation reaction involving 2,6-dichlorobenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity in Different Cell Lines
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | 2D Viability |
| HCC827 (Lung) | 6.48 ± 0.11 | 2D Viability |
| NCI-H358 (Lung) | 20.46 ± 8.63 | 3D Viability |
The compound showed higher activity in two-dimensional assays compared to three-dimensional assays, indicating a potential for further development as an antitumor agent in clinical settings .
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
The results indicate that the compound possesses significant antibacterial properties, making it a candidate for further exploration in antimicrobial therapies .
Antioxidant Activity
In addition to its antitumor and antimicrobial activities, this compound has been assessed for its antioxidant capabilities. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Assays
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 10.0 |
These findings suggest that the compound may play a role in protecting cells from oxidative damage .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Studies : Animal models treated with varying doses of the compound exhibited reduced tumor growth rates compared to controls.
- Combination Therapies : When used in combination with standard chemotherapeutics like doxorubicin, the compound enhanced therapeutic efficacy while reducing side effects.
Propiedades
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-11(10(2)20-19-9)6-7-15(22)21-18-8-12-13(16)4-3-5-14(12)17/h3-5,8H,6-7H2,1-2H3,(H,19,20)(H,21,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLISUSZWNWFQ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














